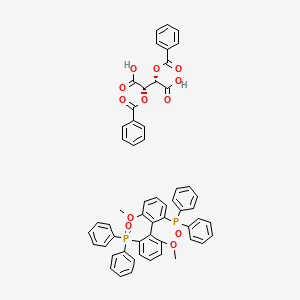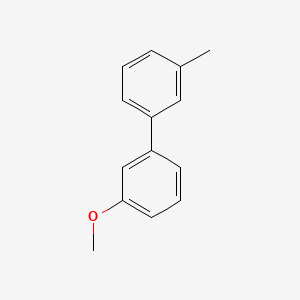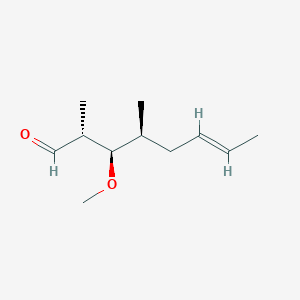
(2S,3S)-2,3-dibenzoyloxybutanedioic acid;1-diphenylphosphoryl-2-(2-diphenylphosphoryl-6-methoxyphenyl)-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diphenylphosphine oxide) D-DBTA complex is a chiral phosphine oxide compound. It is known for its unique structural properties and its ability to form complexes with various metals. This compound is widely used in organic synthesis and catalysis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diphenylphosphine oxide) D-DBTA complex typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the biphenyl core, which is then functionalized with methoxy groups.
Phosphine Oxide Introduction: Diphenylphosphine oxide groups are introduced through a series of substitution reactions.
Chirality Induction: The chiral center is introduced using chiral auxiliaries or catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound often employs high-throughput methods to ensure scalability and efficiency. Techniques such as continuous flow synthesis and automated reaction setups are commonly used to produce large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diphenylphosphine oxide) D-DBTA complex undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to phosphines under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various phosphine oxides, substituted biphenyl derivatives, and chiral phosphine complexes.
Scientific Research Applications
(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diphenylphosphine oxide) D-DBTA complex has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential in drug development and as a probe for biological systems.
Medicine: It is explored for its therapeutic potential in treating diseases through its interaction with biological targets.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mechanism of Action
The mechanism of action of (S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diphenylphosphine oxide) D-DBTA complex involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and asymmetric synthesis. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalysis.
Properties
Molecular Formula |
C56H46O12P2 |
|---|---|
Molecular Weight |
972.9 g/mol |
IUPAC Name |
(2S,3S)-2,3-dibenzoyloxybutanedioic acid;1-diphenylphosphoryl-2-(2-diphenylphosphoryl-6-methoxyphenyl)-3-methoxybenzene |
InChI |
InChI=1S/C38H32O4P2.C18H14O8/c1-41-33-25-15-27-35(43(39,29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)38-34(42-2)26-16-28-36(38)44(40,31-21-11-5-12-22-31)32-23-13-6-14-24-32;19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h3-28H,1-2H3;1-10,13-14H,(H,19,20)(H,21,22)/t;13-,14-/m.0/s1 |
InChI Key |
SOUVXFWOQIODIH-ZPPSJHHSSA-N |
Isomeric SMILES |
COC1=C(C(=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6)OC.C1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
COC1=C(C(=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6)OC.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-fluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B12837105.png)



![1-[3-(Aminooxy)-1-propyn-1-yl]-4-fluorobenzene](/img/structure/B12837135.png)
![2-chloro-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12837136.png)
![1-(Bicyclo[2.2.1]Hept-2-Yl)-2,2-Difluoroethanone](/img/structure/B12837146.png)

![N-(3-(N,N-Dimethylsulfamoyl)phenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)acetamide](/img/structure/B12837169.png)
